molecular formula C14H10FN3O2 B1386471 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1172017-52-5

1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1386471
CAS No.: 1172017-52-5
M. Wt: 271.25 g/mol
InChI Key: GWJWVCUSKWCSTQ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group and a pyrrole moiety in its structure makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-(1H-pyr

Biological Activity

1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H10FN3O2
  • Molecular Weight : 255.25 g/mol
  • CAS Number : 881674-58-4

The biological activity of this compound is attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity, improving cellular permeability. The pyrazole moiety is known for its ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer.

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that this compound acts as an inhibitor of the murine double minute 2 (MDM2) protein, which is critical in regulating p53, a key tumor suppressor. In vitro studies have shown that this compound can induce apoptosis in cancer cells by reactivating p53 signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Insecticidal Activity

Recent studies have explored the insecticidal properties of similar pyrazole derivatives. While specific data on this compound's insecticidal efficacy is limited, related compounds have shown promising results against agricultural pests, indicating a potential for agricultural applications .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including our compound, for their ability to inhibit MDM2. The results indicated that compounds with similar structures displayed high affinity (K_i < 1 nM) for MDM2 and significant antiproliferative effects on cancer cell lines .

CompoundK_i (nM)Cellular ActivityReference
This compound<1High
Similar Pyrazole Derivative<5Moderate

Case Study 2: Antimicrobial Testing

In a separate investigation into antimicrobial properties, derivatives of pyrazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity, suggesting that structural optimization could yield more potent derivatives .

Properties

IUPAC Name

1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-11-5-1-2-6-12(11)18-13(17-7-3-4-8-17)10(9-16-18)14(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJWVCUSKWCSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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